Methyl 3-bromo-5-fluoro-4-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOAEPYPUBWIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
- Brominating Agent: N-Bromosuccinimide (NBS)
- Acid Catalyst: Concentrated sulfuric acid
- Temperature: 0 to 20 °C, initially cooled below 5 °C during reagent addition
- Reaction Time: Approximately 19 hours (3 hours at 0 °C, then 16 hours at room temperature)
- Solvent: Concentrated sulfuric acid acts both as solvent and catalyst
- Work-up: Pour reaction mixture into ice water, extract with ethyl acetate, wash with water and brine, dry, and concentrate
Procedure Summary
- Dissolve methyl 5-fluoro-4-methylbenzoate in concentrated sulfuric acid and cool to below 5 °C.
- Add NBS portionwise under stirring to control the reaction rate and avoid over-bromination.
- Stir the mixture at 0 °C for 3 hours, then allow to warm to room temperature and stir for an additional 16 hours.
- Quench the reaction by pouring into ice water, extract the organic layer with ethyl acetate, wash, dry, and concentrate to isolate the product.
Reaction Mechanism Insights
- Electrophilic Aromatic Substitution: Bromination occurs via an electrophilic aromatic substitution mechanism where the bromonium ion, generated from NBS in acidic medium, attacks the aromatic ring.
- Regioselectivity: The fluorine and methyl substituents direct the bromination to the 3-position due to their electronic effects (fluorine is ortho/para-directing but deactivating, methyl is ortho/para-directing and activating). The combined effect favors substitution at the 3-position.
- Acid Role: Sulfuric acid protonates NBS and activates the bromine species, enhancing electrophilicity and reaction rate.
Alternative Synthesis Routes and Considerations
While the above method is the most direct and commonly reported, alternative approaches may involve:
- Use of Different Brominating Agents: Such as bromine (Br2) under controlled conditions, though NBS is preferred for milder and more selective bromination.
- Starting from Different Precursors: For example, starting from methyl 3-bromo-5-fluoro-2-methylbenzoate or related compounds, followed by positional isomerization or further functional group transformations. However, these routes are less common and often less efficient.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Methyl 5-fluoro-4-methylbenzoate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Acid Catalyst | Concentrated sulfuric acid |
| Temperature Range | 0 to 20 °C (initially <5 °C during addition) |
| Reaction Time | 19 hours (3 h at 0 °C + 16 h at room temp) |
| Solvent | Concentrated sulfuric acid |
| Work-up Procedure | Quench in ice water, extract with EtOAc, wash with water and brine, dry, concentrate |
| Product Yield | Approximately 22 g from 15 g starting material (yield not explicitly stated) |
| Purification | Extraction and washing; column chromatography if needed |
| Product Purity | High, suitable for further synthetic use |
Research Findings and Industrial Relevance
- The use of NBS in sulfuric acid for selective bromination is well-documented and provides a practical and scalable method for preparing this compound.
- The reaction conditions are mild enough to preserve sensitive functional groups such as esters and fluorine substituents.
- The method has been reported in patent literature and chemical supplier databases, indicating its acceptance in industrial and research settings.
- The long reaction time ensures complete bromination with high regioselectivity.
- The process is amenable to scale-up with appropriate control of temperature and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-bromo-5-fluoro-4-methylbenzyl alcohol.
Oxidation: 3-bromo-5-fluoro-4-methylbenzoic acid.
Scientific Research Applications
Chemical Synthesis
Methyl 3-bromo-5-fluoro-4-methylbenzoate serves as an important intermediate in the synthesis of complex organic compounds. Its halogen substituents allow for various nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Common applications include:
- Pharmaceuticals : It is utilized in the development of bioactive compounds and potential therapeutic agents. The compound's structure allows it to mimic biologically active molecules, facilitating enzyme inhibition studies and receptor binding assays.
- Agrochemicals : The compound can be employed in the synthesis of pesticides and herbicides, where its unique reactivity can enhance the efficacy of agrochemical formulations.
Biological Research
The biological activity of this compound is noteworthy due to its interactions with various biological targets. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors, which is crucial for drug discovery. Key applications include:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
- Receptor Binding Assays : Its structural similarity to known ligands allows for the exploration of binding interactions with various receptors, aiding in the development of new drugs.
Material Science
In material science, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.
- Dyes and Pigments : It serves as a precursor for synthesizing dyes that require specific electronic properties provided by the halogen substituents.
Case Study 1: Drug Development
In a study focused on developing novel anticancer agents, this compound was synthesized as part of a larger compound library. The compound demonstrated promising activity against cancer cell lines, highlighting its potential as a lead compound for further development.
Case Study 2: Agrochemical Formulation
Research into new herbicides included this compound as a key ingredient due to its enhanced herbicidal activity compared to traditional compounds. Field trials showed improved efficacy in controlling specific weed species.
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for bioactive compounds | Enzyme inhibition and receptor binding |
| Agrochemicals | Synthesis of pesticides | Enhanced efficacy in formulations |
| Material Science | Specialty chemicals and polymers | Improved thermal stability |
| Biological Research | Enzyme inhibition studies | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-4-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the ester group is converted to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid .
Comparison with Similar Compounds
Research Findings and Substituent Impact
- Carcinogenicity Studies: Halogenated aromatic compounds like 4′-fluoro-4-dimethylaminoazobenzene (structurally distinct but relevant for substituent effects) show that fluorine substitution can enhance carcinogenic activity compared to non-halogenated derivatives, though this is context-dependent .
- Synthetic Utility : Bromine at position 3 enables efficient Suzuki-Miyaura couplings, while fluorine at position 5 stabilizes intermediates via resonance effects .
Biological Activity
Methyl 3-bromo-5-fluoro-4-methylbenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and binding affinity to various biological targets, making it a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrF O2. Its structure features a methyl ester functional group attached to a benzene ring that contains bromine and fluorine substituents. This unique substitution pattern influences both its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The halogen substituents (bromine and fluorine) can enhance the compound's binding affinity, potentially leading to the inhibition or modulation of specific enzymatic activities. This mechanism is crucial for its applications in drug discovery, particularly in developing inhibitors for various biological pathways.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, studies have shown that it can act as an inhibitor of dehydrodolichyl diphosphate synthase (DHDPS), which is crucial for bacterial cell wall synthesis .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Anticancer Activity : The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .
Case Studies
Several studies have focused on the biological activity of halogenated benzoates, including this compound:
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various benzoate derivatives on DHDPS from Escherichia coli. This compound demonstrated a notable IC50 value indicating effective inhibition .
- Antimicrobial Screening : In a screening assay against common bacterial strains, the compound showed promising results, suggesting that its halogen substituents contribute to enhanced antimicrobial activity compared to non-halogenated analogs .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| Ethyl 3-bromo-5-fluoro-4-methylbenzoate | Similar structure but different ester group; used in drug synthesis |
| Methyl 3-chloro-5-fluoro-4-methylbenzoate | Chlorine replaces bromine; affects reactivity and binding affinity |
| Methyl 3-bromo-5-chloro-4-methylbenzoate | Chlorine replaces fluorine; alters chemical behavior |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-bromo-5-fluoro-4-methylbenzoate, and how can regioselectivity be optimized?
- Methodology : A two-step approach is commonly employed:
Bromination and Fluorination : Start with 4-methylbenzoic acid. Use directed ortho-metalation (DoM) with a lithium base (e.g., LDA) to introduce bromine at the 3-position and fluorine at the 5-position. Electrophilic aromatic substitution (EAS) with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can also be considered, but steric effects from the methyl group may require optimization .
Esterification : React the substituted benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via a coupling agent like DCC/DMAP .
- Regioselectivity : Use blocking groups (e.g., nitro or methyl) to direct halogenation. For example, the methyl group at position 4 enhances steric hindrance, favoring bromination at the less hindered 3-position .
Q. What analytical techniques are critical for characterizing this compound?
- Spectral Analysis :
- NMR : ¹H NMR will show distinct signals for the methyl ester (~3.9 ppm), aromatic protons (split due to Br and F substituents), and methyl group (~2.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165-170 ppm and halogenated carbons .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion (C₁₀H₉BrFO₂, exact mass ~266.98) .
- IR : Peaks for ester C=O (~1720 cm⁻¹) and aromatic C-Br (~560 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with skin/eyes, as brominated compounds can be irritants .
- Storage : Store in a sealed, airtight container under inert gas (N₂ or Ar) at 2–8°C. Protect from moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Cross-Coupling Challenges : The bromine atom is a prime site for Suzuki or Ullmann couplings. However, the electron-withdrawing fluorine and ester groups may reduce reactivity. Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance efficiency .
- Competing Hydrolysis : The ester group is prone to hydrolysis under basic conditions. Use anhydrous solvents (e.g., THF) and low temperatures during reactions involving strong bases .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?
- Activation Effects : The fluorine atom at position 5 is a strong meta-directing group, while the bromine at position 3 is ortho/para-directing. The ester group (electron-withdrawing) further activates the ring for NAS at positions ortho to fluorine and para to bromine .
- Experimental Validation : Perform computational modeling (DFT) to predict reactive sites. Validate with kinetic studies using substituted analogs .
Q. What are the applications of this compound in medicinal chemistry, and how can its bioactivity be optimized?
- Scaffold Potential : The bromine and fluorine substituents make it a candidate for halogen bonding in drug-receptor interactions. Derivatives (e.g., amides or ethers) can be synthesized via ester cleavage and functionalization .
- Bioactivity Screening : Test against kinase targets (e.g., EGFR) where halogenated aromatics are common inhibitors. Use SAR studies to optimize substituent effects on potency and selectivity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for derivatives: How to address inconsistencies?
- Root Cause Analysis : Variations may arise from impurities or polymorphic forms. Reproduce synthesis using strict purification (e.g., column chromatography followed by recrystallization from ethyl acetate/hexane) .
- Validation : Compare DSC (differential scanning calorimetry) data with literature. Publish detailed experimental conditions (solvent, heating rate) to aid reproducibility .
Q. Conflicting reactivity data in cross-coupling reactions: What factors contribute?
- Catalyst Sensitivity : Pd catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos vs. P(t-Bu)₃) significantly impact yields. Systematically screen conditions using design of experiments (DoE) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar ones (toluene). Conduct kinetic studies to map solvent influence .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
